Dipicrylamine Sodium Salt

概要

説明

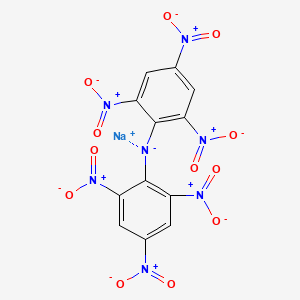

Dipicrylamine Sodium Salt, also known as sodium 2,4,6-trinitrophenyl-2,4,6-trinitroaniline, is an organic compound with the molecular formula C12H4N7NaO12. It is a derivative of dipicrylamine, which is characterized by the presence of multiple nitro groups attached to a diphenylamine structure. This compound is known for its strong acidic properties and its ability to form salts with various cations, including sodium.

準備方法

Synthetic Routes and Reaction Conditions: Dipicrylamine Sodium Salt can be synthesized by treating dipicrylamine with sodium hydroxide. The reaction involves the neutralization of the acidic dipicrylamine with the base, resulting in the formation of the sodium salt. The general reaction is as follows:

C12H5N7O12+NaOH→C12H4N7NaO12+H2O

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the controlled addition of sodium hydroxide to a solution of dipicrylamine in water. The reaction mixture is stirred continuously to ensure complete neutralization. The resulting product is then filtered, washed, and dried to obtain the pure sodium salt.

化学反応の分析

Explosive Reactivity in Basic Conditions

Dipicrylamine sodium salt demonstrates extreme sensitivity to alkaline environments:

-

Base-induced detonation : Reacts explosively with hydroxides (e.g., NaOH, KOH) even in aqueous or organic solvents . This stems from destabilization of the nitroaromatic structure, leading to rapid decomposition:

| Condition | Observed Outcome | Trigger Mechanism |

|---|---|---|

| Aqueous NaOH | Immediate explosion | Base-catalyzed nitro group rearrangement |

| Organic solvent + KOH | Delayed explosion (1-5 min) | Solvent-mediated charge transfer |

Oxidizing Behavior

As a potent oxidizer, it reacts violently with reducing agents:

Incompatible Reactants

| Category | Example Compounds | Reaction Severity |

|---|---|---|

| Hydrides | NaBH₄, LiAlH₄ | Detonation risk |

| Sulfides | Na₂S, (NH₄)₂S | Rapid gas evolution |

| Nitrides | Mg₃N₂, AlN | Exothermic decomposition |

Reactions follow electron transfer mechanisms where the nitro groups act as electron acceptors.

Protonation-Deprotonation Kinetics

Spectrophotometric and electric field jump studies in methanol reveal:

Key Parameters

| Property | Value (Methanol, 25°C) | Method | Source |

|---|---|---|---|

| pKₐ | 3.5 ± 0.2 | Spectrophotometric | |

| Protonation rate (k₁) | 2.1 × 10⁸ M⁻¹s⁻¹ | Electric field jump | |

| Deprotonation rate (k₋₁) | 6.5 × 10³ s⁻¹ | Relaxation kinetics |

The anomalously slow protonation rate (compared to picrate’s 4.7 × 10¹⁰ M⁻¹s⁻¹) arises from:

-

Delocalized negative charge on the anion

-

Steric hindrance from six nitro groups

-

Strong solvation in methanol

Solvent and Counterion Effects

Behavior varies dramatically with solvent and cation:

Absorbance Characteristics

| Solvent System | λₘₐₓ (nm) | ε (M⁻¹cm⁻¹) | Notes |

|---|---|---|---|

| Methanol (Na⁺ salt) | 450 | 2.50 × 10⁴ | Stable Beer’s law adherence |

| Water (K⁺ salt) | 445 | 1.89 × 10⁴ | Ion pairing distorts spectra |

Alkali metal cations induce ion pairing, reducing extinction coefficients by 15-25% compared to tetra-n-butylammonium salts .

Analytical Detection Methods

Quantitative Titration

-

Mercury perchlorate method : Endpoint detected via diphenylcarbazone indicator (pinkish-purple complex):

Spectrophotometric Assay

This compound’s reactivity profile demands stringent handling protocols, particularly avoidance of basic conditions and reducing agents. Its kinetic stability in aprotic solvents enables applications in specialized oxidations, though explosive hazards limit widespread use.

科学的研究の応用

Dipicrylamine sodium salt has several scientific research applications, including use as a reagent for separating and determining alkali metals .

Extraction and Determination of Alkali Metals:

- Separation of Cesium and Rubidium A ten-stage mixer-settler extraction procedure using dipicrylamine has been used to prepare rubidium-free cesium salts . In this process, a nitrobenzene solution of cesium dipicrylaminate (CsDPA) flows counter to a purified aqueous solution of cesium chloride (CsCl) and cesium EDTA, effectively removing rubidium, potassium, sodium, and most other metals from the organic phase .

- Colorimetric Titration of Cesium Dipicrylamine is used in an extraction colorimetric titration procedure to determine the quantity of caesium in a sample .

- Determination of Potassium and Sodium An indirect method for determining potassium and sodium in a mixture is based on the difference in the ability of the two ions to replace Cesium in a nitrobenzene solution of dipicrylaminate .

- Precipitation Reagent Dipicrylamine can be used as a precipitation reagent for the quantitative precipitation of potassium, rubidium, and cesium ions from cold, slightly acidic aqueous solutions . Magnesium salt of dipicrylamine is used as a precipitant in these determinations .

作用機序

The mechanism of action of Dipicrylamine Sodium Salt involves its ability to form stable complexes with cations through ionic interactions. The nitro groups in the compound can participate in hydrogen bonding and electrostatic interactions, which facilitate the binding of cations. This property is exploited in its use as a reagent for the detection and quantification of metal ions.

類似化合物との比較

Hexanitrodiphenylamine (HND): An explosive compound with similar nitro group arrangements.

Picryl Sulfide: Another nitro-substituted aromatic compound used in analytical chemistry.

Mannitol Hexanitrate: A nitrate ester with applications in explosives and pharmaceuticals.

Uniqueness: Dipicrylamine Sodium Salt is unique due to its strong acidic nature and its ability to form stable salts with a wide range of cations. This property makes it particularly useful in analytical chemistry for the detection and quantification of metal ions, setting it apart from other similar compounds.

生物活性

Dipicrylamine sodium salt, also known as sodium bis(2,4,6-trinitrophenyl)azanide (CAS No. 13474-21-0), is a synthetic compound characterized by its unique structure featuring multiple nitro groups attached to a diphenylamine framework. This compound is notable for its strong acidic properties and versatility in various chemical interactions, which contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₄N₇NaO₁₂ |

| Molecular Weight | 461.19 g/mol |

| Appearance | Red to dark red powder |

| Solubility in Water | Soluble |

| Purity | >98% (HPLC) |

This compound exhibits biological activity primarily through its role as an antagonist of GABAA receptors . GABAA receptors are crucial for mediating inhibitory neurotransmission in the central nervous system. By blocking these receptors, this compound can influence neuronal excitability and neurotransmitter release.

Key Findings:

- Antagonistic Effects : Studies have demonstrated that this compound effectively inhibits GABAA receptor activity, leading to increased neuronal firing rates and altered synaptic transmission dynamics .

- Voltage-Dependent Behavior : The compound's distribution across cellular membranes is influenced by voltage gradients, allowing it to modulate membrane potential and ion fluxes in neurons .

Case Studies

- Neuropharmacological Studies : Research has shown that this compound can induce significant changes in the electrical activity of neurons. In one study, the application of dipicrylamine led to a measurable increase in the frequency of action potentials in cultured neurons, suggesting its potential as a research tool for studying excitatory signaling pathways .

- Cellular Imaging Experiments : In live-cell imaging studies, this compound was used to visualize organelle membrane potential changes. The compound was observed to quench fluorescence signals from tagged organelles, indicating its capacity to penetrate cellular membranes and affect intracellular ionic environments .

Applications

This compound has diverse applications in both industrial and research settings:

- Research Tool : Its ability to modulate GABAA receptor activity makes it valuable for neuropharmacological research, particularly in studies related to anxiety, epilepsy, and other neurological disorders.

- Chemical Reagent : The compound's unique chemical properties allow it to serve as a reagent in various synthetic pathways and analytical chemistry applications.

特性

IUPAC Name |

sodium;bis(2,4,6-trinitrophenyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4N7O12.Na/c20-14(21)5-1-7(16(24)25)11(8(2-5)17(26)27)13-12-9(18(28)29)3-6(15(22)23)4-10(12)19(30)31;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZULJYAEGPFUFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[N-]C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4N7NaO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693729 | |

| Record name | Sodium 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)benzen-1-aminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13474-21-0 | |

| Record name | Sodium 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)benzen-1-aminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。